N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine
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Overview
Description
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine is a synthetic organic compound that features a benzofuran ring and a pyridine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Bromination of Pyridine Ring: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The bromine atoms in the pyridine ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as psoralen and angelicin, which are used in the treatment of skin diseases.
Brominated Pyridine Derivatives: Compounds with brominated pyridine rings, which are used in various chemical and pharmaceutical applications.
Uniqueness
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine is unique due to the combination of the benzofuran and brominated pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
920752-35-8 |
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Molecular Formula |
C15H12Br2N2O |
Molecular Weight |
396.08 g/mol |
IUPAC Name |
N-(1-benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine |
InChI |
InChI=1S/C15H12Br2N2O/c1-19(12-7-14(16)18-15(17)8-12)9-10-2-3-13-11(6-10)4-5-20-13/h2-8H,9H2,1H3 |
InChI Key |
BHBZEAHOYFVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OC=C2)C3=CC(=NC(=C3)Br)Br |
Origin of Product |
United States |
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